molecular formula C8H12O B025291 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one CAS No. 19915-11-8

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Cat. No. B025291
CAS RN: 19915-11-8
M. Wt: 124.18 g/mol
InChI Key: NZTVVUIIJPWANB-UHFFFAOYSA-N
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Patent
US04517202

Procedure details

A stirred solution of crude (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane (0.36 g; prepared as described in Reference Example 32 and predominantly in the 2β-configuration) in dichloromethane (15 ml) was treated with pyridinium chlorochromate (0.42 g) at 20° C. under an argon atmosphere and stirred for a further period of 3.5 hours. The mixture was then treated with silica gel (2 g) and carefully concentrated in vacuo. The resulting powder was placed onto a column of silica gel and eluted with a mixture of ethyl acetate and hexane (1:4 v/v), to give (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octan-6-one (0.22 g), predominantly in the 2β-configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:9][CH2:8][CH:7]2[CH:3]1[CH2:4][CH2:5][CH2:6]2.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH:7]12[CH2:8][CH2:9][C:2](=[O:1])[CH:3]1[CH2:4][CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C2CCCC2CC1
Step Two
Name
Quantity
0.42 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further period of 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
The mixture was then treated with silica gel (2 g)
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated in vacuo
WASH
Type
WASH
Details
eluted with a mixture of ethyl acetate and hexane (1:4 v/v)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C12CCCC2C(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.